DL-2-Benzylserine

Cancer Metabolism Amino Acid Transporter Breast Cancer

DL-2-Benzylserine is the validated, non-proteinogenic tool compound for dual LAT1/ASCT2 inhibition in cancer metabolism studies and ASCT2 electrophysiology. Its α-benzyl group imparts unique hydrophobicity and chiral rigidity that simpler serine analogs cannot replicate, making it essential for reproducible receptor-subtype profiling and asymmetric synthesis. Supplied at 97% purity for direct research use; substitute analogs will compromise target engagement and synthetic utility.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 4740-47-0
Cat. No. B1587232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-Benzylserine
CAS4740-47-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)
InChIKeyZMNNAJIBOJDHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-2-Benzylserine (CAS: 4740-47-0) for Research and Procurement: Properties and Core Differentiation


DL-2-Benzylserine is a non-proteinogenic α,α-disubstituted amino acid [1] characterized by a central serine backbone with a benzyl group attached to the α-carbon [2]. This specific substitution pattern imparts distinct hydrophobic character [3] and is the basis for its unique biological and synthetic utility. It is available from commercial suppliers with a typical purity of 95-97% and is designated strictly for research and development use .

Why DL-2-Benzylserine Cannot Be Substituted with Common Serine Analogs in Research


Generic substitution with simpler serine analogs like L-serine or O-benzyl-L-serine is not feasible due to the distinct chemical and biological properties conferred by the α-benzyl group. This bulky, hydrophobic moiety dictates a unique spatial orientation that is critical for interactions with biological targets such as amino acid transporters [1] and for serving as a specific chiral building block in asymmetric synthesis [2]. Using an alternative analog would likely result in a loss of target engagement or synthetic utility, invalidating the research findings. The specific evidence for these differentiating properties is detailed in the following quantitative guide.

Quantitative Evidence Guide: Differentiating DL-2-Benzylserine from Analogs for Informed Procurement


DL-2-Benzylserine as a Dual LAT1/ASCT2 Inhibitor in Cancer Metabolism

DL-2-Benzylserine (BenSer) demonstrates a unique dual inhibitory profile against L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2). This contrasts with many analogs like L-γ-glutamyl-p-nitroanilide (GPNA), which is often cited as an ASCT2 inhibitor but has limited LAT1 activity [1]. In a direct study, BenSer treatment significantly inhibited both leucine and glutamine uptake, leading to decreased cell viability and cell cycle progression in MCF-7, HCC1806, and MDA-MB-231 breast cancer cell lines [1].

Cancer Metabolism Amino Acid Transporter Breast Cancer

Competitive Inhibition of ASCT2 and Blockade of Na+-Dependent Anion Leak

DL-2-Benzylserine is a competitive inhibitor of the ASCT2 transporter, a property not shared by all serine derivatives. Electrophysiological studies on ASCT2-expressing HEK293 cells demonstrate that benzylserine binding inhibits the transporter's Na+-dependent leak anion conductance [1]. This inhibition is dependent on extracellular Na+ [1]. While specific K_i or IC50 values are not provided in the primary literature, the observed effect is a clear reduction in anion current upon benzylserine application [1].

Transporter Physiology ASCT2 Inhibition Electrophysiology

Verified Utility as a Chiral Building Block for α-Ethynylphenylalanine Synthesis

DL-2-Benzylserine is a key starting material for the synthesis of racemic-protected α-ethynylphenylalanine, a valuable non-proteinogenic amino acid. The synthesis proceeds via the intermediate α-benzylserinal [1]. Crucially, the resulting racemic product was successfully resolved by chiral HPLC at a semipreparative scale, and the absolute configuration of both enantiomers was confirmed by vibrational circular dichroism [1]. This successful resolution and subsequent synthesis of both enantiomers demonstrate the compound's utility as a chiral synthon.

Asymmetric Synthesis Chiral Building Block Non-Proteinogenic Amino Acids

Defined Interaction with Opioid Receptors Compared to Peptide Analogs

DL-2-Benzylserine exhibits a binding profile at opioid receptors distinct from many peptide-based ligands. It is described as an opioid agonist with high affinity for μ-, δ-, and κ-opioid receptors, but not for the γ-opioid receptor . It is also a partial agonist of the μ-opioid receptor . While direct quantitative affinity data (K_i) are not available from authoritative databases, this defined selectivity profile provides a basis for its use as a research tool.

Opioid Receptor Pharmacology GPCR

Key Research Applications for DL-2-Benzylserine Based on Validated Evidence


Probing LAT1/ASCT2 Dual Inhibition in Cancer Metabolism

This is the primary and most well-documented application. DL-2-Benzylserine is the tool compound of choice for simultaneously blocking leucine and glutamine uptake via LAT1 and ASCT2 inhibition, as validated in breast cancer cell lines [1]. This allows researchers to study the effects of combined amino acid deprivation on cancer cell growth, viability, and downstream signaling pathways like the amino acid response (AAR) [1].

Investigating ASCT2 Transporter Mechanism and Anion Conductance

DL-2-Benzylserine serves as a specific and competitive inhibitor for electrophysiological studies of the ASCT2 transporter [2]. Its application enables the investigation of ASCT2's Na+-dependent leak anion conductance, providing mechanistic insights into transporter function that are not possible with non-specific inhibitors [2].

Asymmetric Synthesis of Non-Proteinogenic α,α-Disubstituted Amino Acids

DL-2-Benzylserine is a validated starting material for synthesizing more complex, chiral non-proteinogenic amino acids, such as α-ethynylphenylalanine [3]. Its α-benzyl group provides a useful handle for further transformations, and the racemic product can be resolved into pure enantiomers for incorporation into peptides or peptidomimetics [3].

Pharmacological Studies on μ-, δ-, and κ-Opioid Receptors

Due to its reported high affinity for μ-, δ-, and κ-opioid receptors but not the γ-opioid receptor , DL-2-Benzylserine can be employed as a research tool to dissect the specific roles of these receptor subtypes in various physiological and pharmacological assays, including those involving smooth muscle contraction or spectroscopy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-2-Benzylserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.